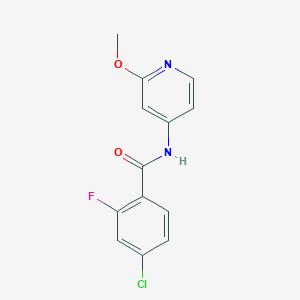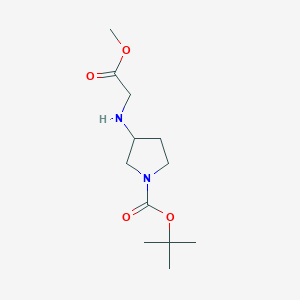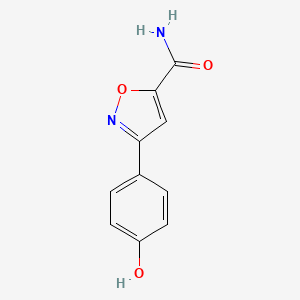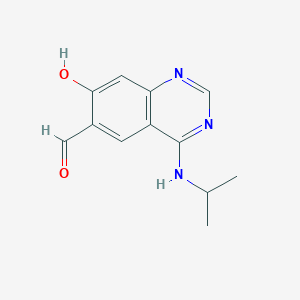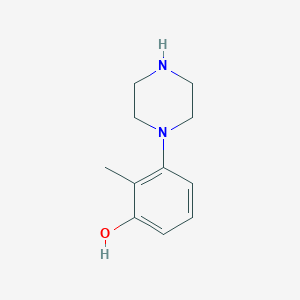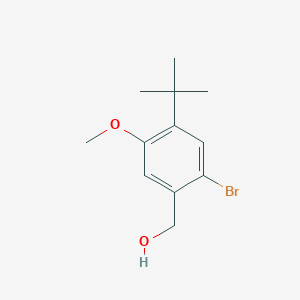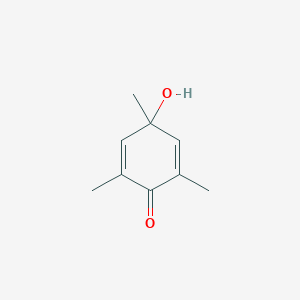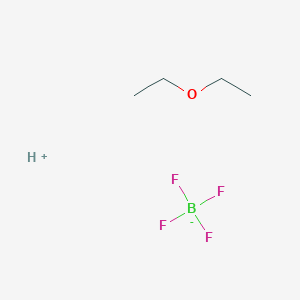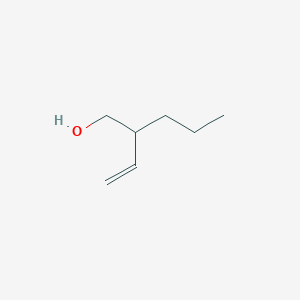
2-Vinylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Vinylpentan-1-ol is an organic compound with the molecular formula C7H14O. It is a type of alcohol characterized by the presence of a vinyl group attached to the second carbon of a pentanol chain. This compound is known for its versatility in various chemical reactions and applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Vinylpentan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of a vinyl magnesium bromide with pentanal can yield 2-vinyl-1-pentanol .
Industrial Production Methods: Industrial production of 2-vinyl-1-pentanol typically involves large-scale chemical processes that ensure high yield and purity. These processes often utilize catalytic systems and optimized reaction conditions to achieve efficient synthesis. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Vinylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-vinyl-1-pentanol can yield 2-vinylpentanal or 2-vinylpentanone .
Applications De Recherche Scientifique
2-Vinylpentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives may lead to the development of new drugs and therapeutic agents.
Industry: this compound is employed in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-vinyl-1-pentanol involves its interaction with various molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic substitution. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparaison Avec Des Composés Similaires
1-Pentanol: A primary alcohol with a similar carbon chain but lacking the vinyl group.
2-Pentanol: A secondary alcohol with a similar structure but without the vinyl group.
2-Vinyl-1-butanol: A compound with a shorter carbon chain but similar functional groups.
Uniqueness: 2-Vinylpentan-1-ol is unique due to the presence of both a vinyl group and a hydroxyl group, which confer distinct reactivity and versatility. This combination allows it to participate in a broader range of chemical reactions compared to its analogs .
Propriétés
Numéro CAS |
1830-48-4 |
|---|---|
Formule moléculaire |
C7H14O |
Poids moléculaire |
114.19 g/mol |
Nom IUPAC |
2-ethenylpentan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-5-7(4-2)6-8/h4,7-8H,2-3,5-6H2,1H3 |
Clé InChI |
GXMPMRZCNBFEAH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CO)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Bromomethyl)-5-[3-(trifluoromethyl)phenyl]isoxazole](/img/structure/B8443190.png)

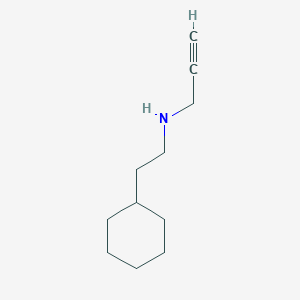
![Benzoxazole, 5-[(trifluoromethyl)thio]-](/img/structure/B8443205.png)
